molecular formula C17H22N2OS B2796667 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 923234-03-1

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2796667
CAS No.: 923234-03-1
M. Wt: 302.44
InChI Key: KUWCOKQHAPZWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C17H22N2OS and its molecular weight is 302.44. The purity is usually 95%.
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Scientific Research Applications

Biological and Chemical Insights

Biological Effects of Related Compounds : A comprehensive review by Kennedy (2001) updates on the toxicology of acetamide, N,N-dimethylacetamide, N-methylacetamide, formamide, N,N-dimethylformamide, and N-methylformamide. This review highlights the commercial importance of these chemicals and the significant additions to our understanding of their biological effects on humans over the years. Although not directly related to the specified chemical, insights into these related compounds provide a foundation for understanding potential interactions and effects of similar chemicals on biological systems (Kennedy, 2001).

Thiophene Analogues and Carcinogenicity : Research by Ashby et al. (1978) evaluated thiophene analogues of carcinogens benzidine and 4-aminobiphenyl. This study synthesized and evaluated the potential carcinogenicity of these compounds, providing valuable insights into the structural and functional implications of thiophene-containing compounds. Although the focus was on understanding carcinogenic potential, this research aids in grasping the broader biological impacts of thiophene analogues (Ashby et al., 1978).

Environmental and Pharmacological Considerations

Environmental Toxicology of Acetamide Derivatives : The environmental toxicology of acetamide and its derivatives has seen expanded research interest, suggesting a growing understanding of these compounds' interactions with environmental factors. This increased knowledge base underscores the importance of considering environmental impacts in the research and application of chemical compounds, including those structurally related to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide.

Pharmacological and Toxicological Profiles : The pharmacology and toxicology of non-fentanil novel synthetic opioid receptor agonists, which share some structural similarities with the chemical , were detailed by Sharma et al. (2018). This review emphasizes the significance of early detection and understanding of the pharmacokinetic properties of novel compounds to mitigate risks associated with their use and abuse (Sharma et al., 2018).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-13-6-4-7-14(10-13)11-17(20)18-12-15(19(2)3)16-8-5-9-21-16/h4-10,15H,11-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWCOKQHAPZWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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